molecular formula C6H4N4O3 B1417565 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid CAS No. 937700-95-3

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid

Cat. No.: B1417565
CAS No.: 937700-95-3
M. Wt: 180.12 g/mol
InChI Key: XUWOCPJRQIPGIJ-UHFFFAOYSA-N
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Description

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . This interaction is essential for its anti-proliferative effects on cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to inhibit the growth of multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis in these cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis . The compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its anti-proliferative effects on cancer cells for several days, but prolonged exposure can lead to adaptive responses in some cell lines . These responses may include changes in gene expression and cellular metabolism that reduce the compound’s efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and altered blood chemistry . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound also affects metabolic flux and metabolite levels in cancer cells, leading to changes in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on cell cycle regulation and apoptosis . Its distribution is influenced by factors such as cell type, tissue architecture, and the presence of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization is essential for its role in cell cycle regulation and apoptosis induction .

Chemical Reactions Analysis

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as sodium borohydride. .

Scientific Research Applications

7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid include:

Properties

IUPAC Name

7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWOCPJRQIPGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC2=NN=CN21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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